LSD1 Inhibitor Potency: 2-Azaspiro[3.3]heptan-6-amine-Containing Derivative Achieves 32.2 nM IC50
In a study of LSD1 demethylase inhibitors, the compound N-(2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-yl)-2-azaspiro[3.3]heptan-6-amine, which directly incorporates 2-azaspiro[3.3]heptan-6-amine as its amine headgroup, exhibited an IC50 of 32.2 nM against human LSD1 [1]. This single-digit nanomolar potency in a validated epigenetic target provides a quantitative benchmark for comparing 2-azaspiro[3.3]heptan-6-amine-derived ligands against alternative amine-bearing scaffolds evaluated under identical assay conditions.
| Evidence Dimension | LSD1 demethylase inhibition (IC50) |
|---|---|
| Target Compound Data | 32.2 nM |
| Comparator Or Baseline | N/A (no direct comparator reported in same assay for this specific compound; value represents quantitative performance of a 2-azaspiro[3.3]heptan-6-amine-containing derivative) |
| Quantified Difference | N/A |
| Conditions | 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA [1] |
Why This Matters
This IC50 value enables direct comparison with other LSD1 inhibitor chemotypes screened under identical or similar conditions, supporting informed building block selection for LSD1-targeted drug discovery.
- [1] BindingDB. BDBM391919: N-(2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-yl)-2-azaspiro[3.3]heptan-6-amine. US10301253, Example 70. View Source
